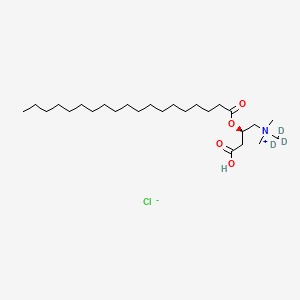

Nonadecanoyl-L-carnitine-d3 (chloride)

Description

BenchChem offers high-quality Nonadecanoyl-L-carnitine-d3 (chloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nonadecanoyl-L-carnitine-d3 (chloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H52ClNO4 |

|---|---|

Molecular Weight |

481.2 g/mol |

IUPAC Name |

[(2R)-3-carboxy-2-nonadecanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride |

InChI |

InChI=1S/C26H51NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(30)31-24(22-25(28)29)23-27(2,3)4;/h24H,5-23H2,1-4H3;1H/t24-;/m1./s1/i2D3; |

InChI Key |

PHBZCLBAIHWNID-CVTUNGPQSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCCCCCCCCCCCCC.[Cl-] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Nonadecanoyl-L-carnitine-d3 Chloride for Advanced Metabolic Research

This guide provides a comprehensive technical overview of Nonadecanoyl-L-carnitine-d3 chloride, a critical tool for researchers, scientists, and drug development professionals engaged in metabolomics and related fields. We will delve into its chemical architecture, physicochemical properties, and its pivotal role as an internal standard in mass spectrometry-based quantification of long-chain acylcarnitines. Furthermore, this document will elucidate the underlying biological significance of its non-deuterated counterpart and provide detailed, field-proven methodologies for its application.

Introduction: The Significance of Long-Chain Acylcarnitines and the Need for Precise Quantification

Long-chain acylcarnitines are esterified derivatives of L-carnitine and long-chain fatty acids, essential for cellular energy metabolism. They are integral to the transport of fatty acids across the inner mitochondrial membrane for subsequent β-oxidation, the primary energy source for cardiac and skeletal muscle.[1][2] Perturbations in the profiles of long-chain acylcarnitines in biological fluids can serve as crucial biomarkers for a range of metabolic disorders, including inborn errors of metabolism, cardiovascular diseases, and insulin resistance.[3][4]

The quantification of these endogenous molecules with high accuracy and precision is paramount for both basic research and clinical diagnostics. Nonadecanoyl-L-carnitine-d3 chloride, a stable isotope-labeled analog of Nonadecanoyl-L-carnitine, serves as an ideal internal standard for mass spectrometric analyses. Its near-identical chemical and physical properties to the endogenous analyte, coupled with its distinct mass-to-charge ratio, enable robust correction for variations in sample preparation and instrument response, ensuring the integrity of quantitative data.

Chemical Structure and Physicochemical Properties

Nonadecanoyl-L-carnitine-d3 chloride is a synthetic, deuterated form of a long-chain acylcarnitine. The deuterium labeling on the N-methyl groups provides a stable isotopic signature without significantly altering its chemical behavior.

Chemical Structure:

Caption: Chemical structure of Nonadecanoyl-L-carnitine-d3 Chloride.

| Property | Value | Source |

| Formal Name | (R)-3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-(nonadecanoyloxy)propan-1-aminium, monochloride | [5] |

| Molecular Formula | C₂₆H₄₉D₃NO₄ · Cl | [5] |

| Formula Weight | 481.2 g/mol | [5] |

| Purity | ≥99% deuterated forms (d₁-d₃) | [5] |

| Appearance | Crystalline solid | |

| Solubility | DMF: 20 mg/ml, DMSO: 14 mg/ml, Ethanol: 10 mg/ml | [5] |

| Storage | -20°C | [6] |

| Stability | ≥ 4 years (under proper storage conditions) |

Synthesis and Characterization

The synthesis of deuterated long-chain acylcarnitines like Nonadecanoyl-L-carnitine-d3 chloride is a multi-step process designed to ensure high isotopic enrichment and chemical purity.

A common synthetic route involves the esterification of L-carnitine with an activated form of the corresponding fatty acid. For isotopically labeled variants, deuterated precursors are incorporated at a specific position. In the case of Nonadecanoyl-L-carnitine-d3 chloride, the deuterium atoms are introduced into one of the N-methyl groups of the carnitine moiety.

Application as an Internal Standard in LC-MS/MS Analysis

The primary and most critical application of Nonadecanoyl-L-carnitine-d3 chloride is as an internal standard for the accurate quantification of its endogenous, non-labeled counterpart, Nonadecanoyl-L-carnitine, in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Rationale for Using a Stable Isotope-Labeled Internal Standard

The use of a stable isotope-labeled internal standard that co-elutes with the analyte of interest is considered the gold standard in quantitative mass spectrometry. This approach effectively compensates for:

-

Variability in sample extraction and recovery: Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard.

-

Matrix effects: Ion suppression or enhancement in the mass spectrometer's ion source, caused by co-eluting matrix components, will affect both the analyte and the internal standard similarly.

-

Instrumental drift: Fluctuations in the mass spectrometer's performance over time are normalized by referencing the analyte signal to that of the internal standard.

Experimental Protocol: Quantification of Nonadecanoyl-L-carnitine in Plasma

This protocol provides a detailed, step-by-step methodology for the analysis of Nonadecanoyl-L-carnitine in human plasma, employing Nonadecanoyl-L-carnitine-d3 chloride as an internal standard.

4.2.1. Materials and Reagents

-

Nonadecanoyl-L-carnitine-d3 chloride

-

Human plasma (collected in EDTA tubes)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

Autosampler vials

4.2.2. Sample Preparation

-

Preparation of Internal Standard Spiking Solution: Prepare a stock solution of Nonadecanoyl-L-carnitine-d3 chloride in methanol at a concentration of 1 mg/mL. From this stock, prepare a working spiking solution at a suitable concentration (e.g., 1 µg/mL) in methanol. The optimal concentration should be determined based on the expected endogenous levels of Nonadecanoyl-L-carnitine and the sensitivity of the mass spectrometer.

-

Plasma Sample Extraction:

-

To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma.

-

Add 10 µL of the internal standard spiking solution.

-

Add 200 µL of ice-cold methanol to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

-

4.2.3. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of long-chain acylcarnitines.

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the hydrophobic long-chain acylcarnitines.

-

0-1 min: 5% B

-

1-10 min: Linear gradient to 95% B

-

10-12 min: Hold at 95% B

-

12-12.1 min: Return to 5% B

-

12.1-15 min: Re-equilibration at 5% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Nonadecanoyl-L-carnitine: The precursor ion will be the [M+H]⁺ ion. A characteristic product ion is typically at m/z 85, corresponding to the carnitine moiety. The specific precursor ion m/z will need to be calculated based on the exact mass of Nonadecanoyl-L-carnitine.

-

Nonadecanoyl-L-carnitine-d3 chloride: The precursor ion will be the [M+H]⁺ ion, which will be 3 Da higher than the unlabeled analyte. The product ion will also be at m/z 85.

-

-

Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the specific mass spectrometer being used to maximize the signal for the selected MRM transitions.

-

4.2.4. Data Analysis and Quantification

Quantification is achieved by calculating the ratio of the peak area of the analyte (Nonadecanoyl-L-carnitine) to the peak area of the internal standard (Nonadecanoyl-L-carnitine-d3 chloride). A calibration curve is constructed using known concentrations of the unlabeled analyte spiked into a surrogate matrix (e.g., charcoal-stripped plasma) containing a constant concentration of the internal standard. The concentration of the analyte in the unknown samples is then determined by interpolating their peak area ratios onto the calibration curve.

Caption: Workflow for quantifying Nonadecanoyl-L-carnitine.

Biological Significance of Nonadecanoyl-L-carnitine

Nonadecanoyl-L-carnitine is a long-chain acylcarnitine with an odd number of carbon atoms in its acyl chain. While even-chain fatty acids are more common, the study of odd-chain fatty acids and their carnitine esters is gaining importance in understanding certain metabolic pathways and disease states.

The presence of odd-chain fatty acids in the diet or their endogenous production can lead to the formation of Nonadecanoyl-L-carnitine. Its levels can be altered in various conditions, including:

-

Inborn Errors of Metabolism: Deficiencies in enzymes involved in the β-oxidation of long-chain fatty acids can lead to the accumulation of specific acylcarnitines, including long-chain species.[2]

-

Mitochondrial Dysfunction: Impaired mitochondrial function can disrupt the normal process of fatty acid oxidation, leading to changes in the acylcarnitine profile.[7]

-

Environmental Exposures: One study has shown that serum levels of Nonadecanoyl-L-carnitine are decreased in children and adolescents chronically exposed to industrial carcinogenic pollutants, suggesting its potential as a biomarker of exposure or effect.[5]

-

Neurological Disorders: Decreased levels of several long-chain acylcarnitines have been observed in the plasma of patients with Parkinson's disease, indicating a potential link to mitochondrial β-oxidation impairment in neurodegeneration.[8][9]

The precise role and clinical utility of Nonadecanoyl-L-carnitine as a standalone biomarker are still under investigation. However, its inclusion in comprehensive acylcarnitine profiling provides a more complete picture of fatty acid metabolism and can contribute to the discovery of novel disease biomarkers and a deeper understanding of metabolic pathophysiology.

Safety and Handling

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Handle in a well-ventilated area.

-

Store at the recommended temperature of -20°C to ensure stability.

Conclusion

Nonadecanoyl-L-carnitine-d3 chloride is an indispensable tool for researchers investigating the complexities of fatty acid metabolism. Its utility as a high-purity, stable isotope-labeled internal standard enables the accurate and precise quantification of its endogenous counterpart, Nonadecanoyl-L-carnitine. This capability is crucial for advancing our understanding of the role of long-chain acylcarnitines in health and disease, and for the development of novel diagnostic and therapeutic strategies for a range of metabolic disorders. The methodologies and insights provided in this guide are intended to empower researchers to confidently and effectively utilize this important analytical standard in their scientific endeavors.

References

-

Saiki, S., Hatano, T., Fujimaki, M., et al. Decreased long-chain acylcarnitines from insufficient β-oxidation as potential early diagnostic markers for Parkinson's disease. Sci Rep 7, 7328 (2017). [Link]

-

Shibata, N., Hasegawa, Y., Yamada, K., et al. Evaluation of Metabolic Defects in Fatty Acid Oxidation Using Peripheral Blood Mononuclear Cells Loaded with Deuterium-Labeled Fatty Acids. Int. J. Mol. Sci. 20(3), 743 (2019). [Link]

-

Spanier, B., Fiedler, K., Gethöffer, K., et al. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. J. Lipid Res. 56(6), 1259-1270 (2015). [Link]

-

High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. (2021). [Link]

-

Johnson, D. W. Synthesis of dicarboxylic acylcarnitines. Chem. Phys. Lipids 129(2), 161-171 (2004). [Link]

-

Jeppesen, T. D., Duno, M., Wibrand, F., et al. Hydroxylated Long-Chain Acylcarnitines are Biomarkers of Mitochondrial Myopathy. J. Clin. Endocrinol. Metab. 104(12), 6091-6100 (2019). [Link]

-

Jeppesen, T. D., Duno, M., Wibrand, F., et al. Hydroxylated Long-Chain Acylcarnitines are Biomarkers of Mitochondrial Myopathy. J. Clin. Endocrinol. Metab. 104(12), 6091-6100 (2019). [Link]

-

Vernez, L., Hopfgartner, G., Wenk, M., & Krähenbühl, S. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using o-acetylated derivatives. Anal. Bioanal. Chem. 405(23), 7483-7492 (2013). [Link]

-

Saiki, S., Hatano, T., Fujimaki, M., et al. Decreased long-chain acylcarnitines from insufficient β-oxidation as potential early diagnostic markers for Parkinson's disease. Sci Rep 7, 7328 (2017). [Link]

-

Herrero, L., & Serra, D. A new LC-ESI-MS/MS method to measure long-chain acylcarnitine levels in cultured cells. J. Chromatogr. B Analyt. Technol. Biomed. Life Sci. 857(1), 140-146 (2007). [Link]

-

Obata, M., Stewart, J. C., & Nantz, M. H. Synthesis and characterization of long chain alkyl acyl carnitine esters. Potentially biodegradable cationic lipids for use in gene delivery. J. Med. Chem. 44(25), 4327-4336 (2001). [Link]

-

Adeva-Andany, M. M., Calvo-Castro, I., Fernández-Fernández, C., Donapetry-García, C., & Pedre-Piñeiro, A. M. Acylcarnitines: Nomenclature, Biomarkers, Therapeutic Potential, Drug Targets, and Clinical Trials. Pharmacol. Rev. 71(3), 341-407 (2019). [Link]

-

Burla, B., Arita, M., Arita, M., et al. Metabolic Pathways of Acylcarnitine Synthesis. Metabolites 12(1), 59 (2022). [Link]

-

Wadsäter, M., Wesslén, R., & Nylander, T. Synthesis of novel deuterated lipids and surfactants. Neutron News 30(3), 20-22 (2019). [Link]

-

Liu, Z., Li, Y., & Li, W. Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers for peroxisome proliferator-activated receptor agonist activity in mice. Rapid Commun. Mass Spectrom. 22(21), 3434-3442 (2008). [Link]

-

Andreadou, M., Schooneman, M. G., Vissers, L., et al. Metabolic Impairment in Coronary Artery Disease: Elevated Serum Acylcarnitines Under the Spotlights. Front Cardiovasc Med 8, 706018 (2021). [Link]

-

Quantification of underivatized acylcarnitines and carnitine intermediates using RP chromatography and ion funnel triple quadrupole in fecal samples. [Link]

-

Jones, L. L., McDonald, D. A., & Borum, P. R. L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. Nutrients 13(1), 224 (2021). [Link]

-

Adams, S. H., Hoppel, C. L., & Tolwani, R. J. Metabolic profiling of PPARα−/− mice reveals defects in carnitine and amino acid homeostasis that are partially reversed by oral carnitine supplementation. Am. J. Physiol. Endocrinol. Metab. 296(4), E847-E856 (2009). [Link]

-

Iorio, R., & Mele, L. The carnitine system and cancer metabolic plasticity. Cell Death Dis 7, e2429 (2016). [Link]

Sources

- 1. Long-Chain Fatty Acids Disorders: Biomarker Insights from Metabolomics - Creative Proteomics [creative-proteomics.com]

- 2. Evaluation of Metabolic Defects in Fatty Acid Oxidation Using Peripheral Blood Mononuclear Cells Loaded with Deuterium-Labeled Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic Impairment in Coronary Artery Disease: Elevated Serum Acylcarnitines Under the Spotlights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Nonadecanoyl-L-carnitine-d3 (chloride) - Labchem Catalog [www2.labchem.com.my]

- 7. Hydroxylated Long-Chain Acylcarnitines are Biomarkers of Mitochondrial Myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Decreased long-chain acylcarnitines from insufficient β-oxidation as potential early diagnostic markers for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Pivotal Role of Odd-Chain Acylcarnitines in Human Metabolism: A Technical Guide for Researchers

This guide provides an in-depth exploration of the biological significance of odd-chain acylcarnitines in human health and disease. Moving beyond their historical use as mere internal standards, we now understand these molecules as critical indicators of metabolic flux and mitochondrial integrity. This document will dissect their metabolic origins, physiological roles, and clinical implications, offering a sophisticated resource for researchers, clinicians, and professionals in drug development.

Introduction: Beyond Even-Chains – The Emerging Significance of Odd-Chain Acylcarnitines

For decades, the focus of fatty acid metabolism research has been overwhelmingly on even-chain fatty acids, which constitute the majority of fatty acids in the human body.[1] Odd-chain fatty acids, and by extension their carnitine esters, were often considered physiologically minor players.[2] However, this perspective has dramatically shifted. Odd-chain acylcarnitines, particularly propionylcarnitine (C3) and isovalerylcarnitine (C5), are now recognized as indispensable biomarkers for a class of severe inborn errors of metabolism known as organic acidemias.[3] Furthermore, their role extends to fundamental cellular processes, including the replenishment of the tricarboxylic acid (TCA) cycle, a process known as anaplerosis, and the modulation of cardiac energy metabolism.[4][5]

This guide will provide a comprehensive overview of the metabolic pathways giving rise to odd-chain acylcarnitines, their critical functions in maintaining metabolic homeostasis, and their diagnostic utility. We will also delve into the analytical methodologies required for their accurate quantification and the therapeutic strategies informed by their measurement.

The Metabolic Journey of Odd-Chain Acylcarnitines: From Fatty Acids to the TCA Cycle

The story of odd-chain acylcarnitines begins with the metabolism of their parent molecules: odd-chain fatty acids and certain amino acids.

Sources and Beta-Oxidation of Odd-Chain Fatty Acids

Odd-chain fatty acids, such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), are primarily derived from dietary sources, including dairy products and some plants. They undergo beta-oxidation in the mitochondria, a process that sequentially shortens the fatty acid chain by two-carbon units, producing acetyl-CoA.[6] The final round of beta-oxidation of an odd-chain fatty acid, however, yields one molecule of acetyl-CoA and one molecule of propionyl-CoA , a three-carbon acyl-CoA.[7][8]

In addition to odd-chain fatty acid oxidation, propionyl-CoA is also generated from the catabolism of the branched-chain amino acids valine and isoleucine, as well as methionine and threonine.[9][10]

The Anaplerotic Pathway: Propionyl-CoA's Entry into the TCA Cycle

Propionyl-CoA itself cannot directly enter the TCA cycle. Instead, it is converted to the TCA cycle intermediate succinyl-CoA through a three-step enzymatic pathway:[11][12]

-

Carboxylation: The biotin-dependent enzyme propionyl-CoA carboxylase (PCC) carboxylates propionyl-CoA to form D-methylmalonyl-CoA.[9][13]

-

Epimerization: Methylmalonyl-CoA epimerase converts D-methylmalonyl-CoA to its stereoisomer, L-methylmalonyl-CoA.[7]

-

Mutation: The vitamin B12-dependent enzyme methylmalonyl-CoA mutase (MUT) rearranges L-methylmalonyl-CoA to form succinyl-CoA .[13][14]

This conversion is of profound importance as it represents a key anaplerotic pathway, replenishing TCA cycle intermediates that may be depleted for biosynthesis or other metabolic demands.[10]

The Role of Carnitine: Formation of Odd-Chain Acylcarnitines

Under conditions of metabolic stress or when the flux through the propionyl-CoA catabolic pathway is impaired, propionyl-CoA can be esterified to carnitine by carnitine acetyltransferase to form propionylcarnitine (C3) .[4] This reaction serves two primary purposes:

-

Buffering of Acyl-CoA Pools: It prevents the accumulation of potentially toxic levels of propionyl-CoA within the mitochondria.[4]

-

Cellular Transport: Propionylcarnitine can be transported out of the mitochondria and the cell, facilitating its excretion or utilization in other tissues.[4]

Similarly, other odd-chain acyl-CoAs can be converted to their respective acylcarnitines, such as isovaleryl-CoA to isovalerylcarnitine (C5) , which is a key metabolite in the breakdown of the amino acid leucine.

Clinical Significance: Odd-Chain Acylcarnitines as Diagnostic Biomarkers

The measurement of odd-chain acylcarnitines is a cornerstone of newborn screening programs worldwide for the detection of organic acidemias.

Propionic Acidemia (PA) and Methylmalonic Acidemia (MMA)

Deficiencies in the enzymes propionyl-CoA carboxylase (PCC) or methylmalonyl-CoA mutase (MUT) lead to the inherited metabolic disorders propionic acidemia (PA) and methylmalonic acidemia (MMA) , respectively.[15] In both conditions, the metabolic block results in the accumulation of propionyl-CoA and its derivatives.[1] This leads to a significant elevation of propionylcarnitine (C3) in blood and other tissues.[3]

In MMA, the block is further downstream, leading to the accumulation of methylmalonyl-CoA, which can be detected as an increase in methylmalonylcarnitine (C4-DC) . The clinical presentation of these disorders can be severe, with affected individuals experiencing metabolic acidosis, hyperammonemia, lethargy, and poor feeding in the neonatal period.[10] Untreated, these conditions can lead to severe neurological damage and death.[16]

The pathophysiology of PA and MMA is complex and is thought to involve the toxic effects of accumulating metabolites, leading to mitochondrial dysfunction.[2][16]

Other Organic Acidemias

Elevated levels of isovalerylcarnitine (C5) are a hallmark of isovaleric acidemia , an inborn error of leucine metabolism.[17] Similarly, elevations in other C5-related acylcarnitines, such as 3-hydroxyisovalerylcarnitine (C5OH), can indicate other metabolic disorders like 3-methylcrotonyl-CoA carboxylase deficiency.[18]

The following table summarizes the key odd-chain acylcarnitine biomarkers and their associated disorders:

| Acylcarnitine | Abbreviation | Associated Disorder(s) |

| Propionylcarnitine | C3 | Propionic Acidemia (PA), Methylmalonic Acidemia (MMA) |

| Methylmalonylcarnitine | C4-DC | Methylmalonic Acidemia (MMA) |

| Isovalerylcarnitine | C5 | Isovaleric Acidemia (IVA) |

| 3-Hydroxyisovalerylcarnitine | C5OH | 3-Methylcrotonyl-CoA Carboxylase Deficiency (3-MCC), 3-Hydroxy-3-methylglutaryl-CoA Lyase Deficiency (HMG) |

Role in Cardiac Metabolism

Emerging evidence suggests a role for propionylcarnitine in cardiac energy metabolism. The heart has a high energy demand and relies heavily on fatty acid oxidation. Propionyl-L-carnitine has been shown to improve cardiac performance and energy metabolism in preclinical models, potentially by supplying intermediates to the TCA cycle.[4][19] Elevated levels of propionylcarnitine have been associated with adverse outcomes in patients with heart failure, highlighting its potential as a biomarker in cardiovascular disease.[20]

Analytical Methodology: Quantification of Odd-Chain Acylcarnitines

The accurate and sensitive quantification of odd-chain acylcarnitines is crucial for their clinical application. The gold-standard analytical technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

Sample Preparation from Dried Blood Spots (DBS)

For newborn screening, acylcarnitines are typically analyzed from dried blood spots (DBS) on filter paper. A standardized protocol is essential for reliable results.

Step-by-Step Protocol for Acylcarnitine Extraction from DBS:

-

Punching: A 3.2 mm or 1/8 inch disc is punched from the DBS into a 96-well microplate.[21]

-

Extraction: 100-200 µL of an organic solvent, typically methanol, containing a mixture of stable isotope-labeled internal standards is added to each well.[21][22]

-

Incubation: The plate is incubated at room temperature for 20-30 minutes with gentle shaking to facilitate the extraction of acylcarnitines.[21][22]

-

Derivatization: The supernatant is transferred to a new plate and evaporated to dryness. The dried extract is then derivatized, commonly by adding n-butanol-HCl, to convert the acylcarnitines to their butyl esters. This step enhances their chromatographic properties and ionization efficiency in the mass spectrometer.[23]

-

Reconstitution: After derivatization, the samples are evaporated again and reconstituted in a suitable solvent for LC-MS/MS analysis.[22]

Causality in Protocol Choices:

-

Internal Standards: The use of stable isotope-labeled internal standards is critical for accurate quantification. These standards are chemically identical to the analytes of interest but have a different mass, allowing them to be distinguished by the mass spectrometer. They correct for variations in extraction efficiency, matrix effects, and instrument response.

-

Derivatization: Butylation of the carboxyl group of acylcarnitines is a common practice. This derivatization neutralizes the negative charge, improving chromatographic retention on reversed-phase columns and enhancing ionization in positive electrospray ionization mode.

LC-MS/MS Analysis

The butylated acylcarnitine extracts are then analyzed by LC-MS/MS.

Typical LC-MS/MS Parameters:

-

Liquid Chromatography (LC): A reversed-phase C18 or C8 column is typically used for separation. A gradient elution with mobile phases consisting of water and acetonitrile or methanol, often with a modifier like formic acid, is employed to resolve the different acylcarnitine species.

-

Tandem Mass Spectrometry (MS/MS): Electrospray ionization (ESI) in positive mode is used to ionize the derivatized acylcarnitines. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the butylated acylcarnitine) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides high selectivity and sensitivity for quantification. For acylcarnitines, a common precursor ion scan of m/z 85 is often used for initial screening, as this is a characteristic fragment of the carnitine moiety.

Self-Validating System:

A robust LC-MS/MS method for acylcarnitine analysis should be self-validating through the inclusion of:

-

Calibration Curves: A series of standards with known concentrations of each analyte are analyzed to generate a calibration curve, which is used to quantify the analytes in unknown samples.

-

Quality Control (QC) Samples: QC samples at low, medium, and high concentrations are included in each analytical run to monitor the accuracy and precision of the assay. The results for these QC samples must fall within predefined acceptance criteria for the run to be considered valid.

-

Isomer Separation: Chromatographic separation is crucial to distinguish between isomeric acylcarnitines (e.g., butyrylcarnitine and isobutyrylcarnitine), which have the same mass but different structures and biological origins.[24]

Therapeutic Implications and Management

The identification of elevated odd-chain acylcarnitines through newborn screening allows for early intervention and management of organic acidemias, which can significantly improve patient outcomes.

Treatment Strategies for Propionic and Methylmalonic Acidemia:

-

Dietary Management: The cornerstone of treatment is a low-protein diet to restrict the intake of the precursor amino acids (valine, isoleucine, methionine, and threonine).[25] This is often supplemented with a special medical formula devoid of these amino acids.[25]

-

L-Carnitine Supplementation: L-carnitine is administered to facilitate the conversion of toxic propionyl-CoA to propionylcarnitine, which can then be excreted in the urine.[26] This helps to detoxify the body and alleviate the metabolic block.

-

Antibiotic Therapy: In some cases, antibiotics are used to reduce the production of propionate by gut bacteria.

-

Cofactor Supplementation: For certain forms of MMA that are responsive, supplementation with vitamin B12 (cobalamin) can be effective.[13] Similarly, biotin supplementation is used for biotin-responsive PCC deficiency.

-

Emergency Management: During periods of illness or metabolic stress, patients are at risk of acute metabolic decompensation. Emergency protocols involve halting protein intake, providing high-energy intravenous fluids, and in severe cases, dialysis to remove toxic metabolites.[25]

Conclusion and Future Directions

Odd-chain acylcarnitines have evolved from obscure metabolites to central players in our understanding of intermediary metabolism and mitochondrial health. Their role as biomarkers for inborn errors of metabolism is well-established and has revolutionized newborn screening, saving countless lives. The analytical tools for their quantification are robust and widely implemented.

Future research in this field is likely to focus on:

-

Expanding the Clinical Utility: Investigating the role of odd-chain acylcarnitines as biomarkers for a wider range of conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer.

-

Therapeutic Development: Exploring novel therapeutic strategies for organic acidemias, such as gene therapy and mRNA-based treatments, aimed at correcting the underlying enzymatic defects.[27]

-

Understanding the Gut Microbiome's Contribution: Further elucidating the role of the gut microbiota in the production of propionate and its impact on host metabolism and the levels of odd-chain acylcarnitines.

A deeper understanding of the biological significance of odd-chain acylcarnitines will undoubtedly continue to open new avenues for diagnosis, treatment, and the fundamental understanding of human metabolic health and disease.

References

- Haijes, H. A., van der Ham, M., Jans, J. J. M., et al. (2019). Pathophysiology of propionic and methylmalonic acidemias. Part 1: Complications. Journal of Inherited Metabolic Disease, 42(5), 730-744.

- Haijes, H. A., Jans, J. J. M., van der Ham, M., et al. (2019). Pathophysiology of Propionic and Methylmalonic Acidemias. Part 2: Treatment Strategies. Journal of Inherited Metabolic Disease, 42(5), 745-761.

- Jenkins, B., West, J. A., & Koulman, A. (2015). A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease. Molecules, 20(2), 2425-2444.

- Chapman, K. A., & Summar, M. L. (2012). The Organic Acidemias.

- Jenkins, B., West, J. A., & Koulman, A. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules, 20(2), 2425–2444.

-

Zivak Diagnostics. (n.d.). Carnitine / Acylcarnitines Dried Blood Spots LC-MS/MS Analysis Kit User Manual. Retrieved from [Link]

- Marchese, M., Ruoppolo, M., & la Marca, G. (2015). A rapid UPLC-MS/MS method for simultaneous separation of 48 acylcarnitines in dried blood spots and plasma useful as a second-tier test for expanded newborn screening. Analytical and Bioanalytical Chemistry, 407(23), 7017-7028.

-

Dr.Oracle. (2025). What vitamin cofactors are needed for the metabolic conversion of propionyl-CoA (Coenzyme A) to succinyl-CoA (Coenzyme A)?. Retrieved from [Link]

- O'Shea, L., & Thöny, B. (2009). Evidence for catabolic pathway of propionate metabolism in CNS: expression pattern of methylmalonyl-CoA mutase and propionyl-CoA carboxylase alpha-subunit in developing and adult rat brain. Neurobiology of Disease, 36(2), 313-321.

-

Canada's Drug Agency. (2013). Quantification of Acylcarnitines and Amino Acids in Dried Blood Spots Using MS/MS (43 Diseases). Retrieved from [Link]

- Abdelkhalek, H., & El-Kafrawy, O. (2021). The metabolomics of organic acidemias: current advances and future prospects. Metabolomics, 17(10), 87.

- George, M. P., Presser, D., Szczesniewski, A., et al. (2010). Simultaneous Analysis of Amino Acids and Acylcarnitines in Dried Blood Spots.

-

Wikipedia. (n.d.). Propionyl-CoA carboxylase. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Propionyl-CoA carboxylase – Knowledge and References. Retrieved from [Link]

- Valerio, G., D'Onofrio, N., & Balestrieri, M. L. (2021). Plasma Levels of Propionylcarnitine Improved Prediction of Heart Failure and All-Cause Mortality in Patients with Stable Coronary Artery Disease. Journal of Clinical Medicine, 10(11), 2298.

-

National Center for Biotechnology Information. (2023). Biochemistry, Fatty Acid Oxidation. In StatPearls. Retrieved from [Link]

- Wongkittichote, P., Ah Mew, N., & Chapman, K. A. (2017). Propionyl-CoA Carboxylase - A Review. Molecular genetics and metabolism, 122(3), 145-152.

-

AOCS. (n.d.). Fatty Acid beta-Oxidation. Retrieved from [Link]

-

Our Biochemistry. (2020). Beta Oxidation Of Odd Chain And Unsaturated Fatty Acids- Lecture-4. Retrieved from [Link]

- Di Lisa, F., & Menabò, R. (1990). Effect of propionyl carnitine on cardiac energy metabolism evaluated by the release of purine catabolites. Molecular and cellular biochemistry, 98(1-2), 163-168.

- Bieber, L. L. (1988). Propionyl-L-carnitine: biochemical significance and possible role in cardiac metabolism. Canadian journal of physiology and pharmacology, 66(8), 1156-1161.

-

Reports of Biochemistry and Molecular Biology. (2024). Determination of Normal Range of Acylcarnitine in Neonatal Dried Blood Spots using LC-MS/MS. Retrieved from [Link]

- Bieber, L. L. (1988). Propionyl-L-carnitine: Biochemical significance and possible role in cardiac metabolism. Canadian Journal of Physiology and Pharmacology, 66(8), 1156-1161.

- Walejko, J. M., & Goetzman, E. S. (2018). Propionate-induced changes in cardiac metabolism, notably CoA trapping, are not altered by l-carnitine.

- Wang, X. (2008). Investigation of anaplerosis from propionyl-CoA precursors and fatty acid oxidation in the brain of VLCAD and control mice. Semantic Scholar.

-

YouTube. (2024). The fate of Propionyl CoA resulting from Oxidation of Odd chain Fatty acids. Retrieved from [Link]

-

LibreTexts Biology. (2023). 6.11: Fatty Acid Oxidation. Retrieved from [Link]

-

Elmhurst University. (n.d.). Fatty Acids -- Additional Enzymes: Propionyl CoA. Retrieved from [Link]

-

Atlas. (n.d.). Solved: What is propionyl CoA and when is it produced during fatty acid oxidation?. Retrieved from [Link]

-

Wikipedia. (n.d.). Beta oxidation. Retrieved from [Link]

- Manoli, I., & Venditti, C. P. (2018). Organic acid disorders. Translational Science of Rare Diseases, 3(1-2), 1-23.

- Sauer, S. W., & Okun, J. G. (2008). Impact of short- and medium-chain organic acids, acylcarnitines, and acyl-CoAs on mitochondrial energy metabolism. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1777(7-8), 878-887.

- Grünert, S. C., & Sass, J. O. (2018). Organic acidurias in adults: late complications and management. Journal of inherited metabolic disease, 41(3), 435-447.

- Chen, Y. T., & Hwu, W. L. (2025). Assessment and Application of Acylcarnitines Summations as Auxiliary Quantization Indicator for Primary Carnitine Deficiency. International Journal of Molecular Sciences, 26(12), 6451.

-

ResearchGate. (n.d.). Correlation between odd carbon fatty acids synthesis and propionyl-CoA. Retrieved from [Link]

-

Southeast Regional Newborn Screening and Genetics Collaborative. (n.d.). Acute Illness Protocol for Organic Acidemias. Retrieved from [Link]

- Adebiyi, A., & Adebiyi, O. (2010). Carnitine homeostasis, mitochondrial function, and cardiovascular disease. Cardiovascular toxicology, 10(1), 1-10.

- Chapman, K. A., & Summar, M. L. (2012). The Organic Acidemias.

- Wajner, M., & Amaral, A. U. (2019). Screening for organic acidurias and aminoacidopathies in high-risk Brazilian patients: Eleven-year experience of a reference center. Journal of Inborn Errors of Metabolism and Screening, 7, e20180011.

-

Igenomix. (n.d.). Organic Acidemias/Acidurias Precision Panel - International. Retrieved from [Link]

- Li, X., Liu, Y., & Zhang, Y. (2023). Increased acylcarnitine ratio indices in newborn screening for carnitine-acylcarnitine translocase deficiency shows increased sensitivity and reduced false-positivity.

-

Taylor & Francis Online. (n.d.). Organic acidemia – Knowledge and References. Retrieved from [Link]

- Al-Dirbashi, O. Y., & Al-Odaib, A. (2022).

-

ResearchGate. (n.d.). Practical management of organic acidemias. Retrieved from [Link]

- McCann, M. R., & Stringer, K. A. (2021). L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. Metabolites, 11(1), 51.

- Barabas, J. K., & Apte, R. S. (2017). Acylcarnitine Abnormalities Implicate Mitochondrial Dysfunction in Patients With Neovascular Age-Related Macular Degeneration. Investigative Ophthalmology & Visual Science, 58(11), 4563-4569.

- Shigematsu, Y., & Hata, I. (2021). Newborn Screening with (C16 + C18:1)/C2 and C14/C3 for Carnitine Palmitoyltransferase II Deficiency throughout Japan Has Revealed C12/C0 as an Index of Higher Sensitivity and Specificity.

- Rottbauer, W., & Just, S. (2021). Long-Chain Acyl-Carnitines Interfere with Mitochondrial ATP Production Leading to Cardiac Dysfunction in Zebrafish. International Journal of Molecular Sciences, 22(16), 8468.

-

Baby's First Test. (n.d.). Newborn Screening ACT Sheet - [Elevated C5 Acylcarnitine]. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pathophysiology of propionic and methylmalonic acidemias. Part 1: Complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 4. Propionyl-L-carnitine: biochemical significance and possible role in cardiac metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. aocs.org [aocs.org]

- 8. atlas.org [atlas.org]

- 9. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 10. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. bio.libretexts.org [bio.libretexts.org]

- 13. droracle.ai [droracle.ai]

- 14. Evidence for catabolic pathway of propionate metabolism in CNS: expression pattern of methylmalonyl-CoA mutase and propionyl-CoA carboxylase alpha-subunit in developing and adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. cocukmetabolizma.com [cocukmetabolizma.com]

- 17. babysfirsttest.org [babysfirsttest.org]

- 18. mdpi.com [mdpi.com]

- 19. Effect of propionyl carnitine on cardiac energy metabolism evaluated by the release of purine catabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. agilent.com [agilent.com]

- 22. zivak.com [zivak.com]

- 23. cda-amc.ca [cda-amc.ca]

- 24. researchgate.net [researchgate.net]

- 25. cocukmetabolizma.com [cocukmetabolizma.com]

- 26. Organic acid disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Pathophysiology of propionic and methylmalonic acidemias. Part 2: Treatment strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into Nonadecanoyl-L-carnitine-d3: An Essential Tool for Metabolic Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Acylcarnitines and the Need for Precise Quantification

In the intricate landscape of cellular metabolism, the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation is a fundamental process for energy production. This crucial step is mediated by the carnitine shuttle system, with L-carnitine and its acylated derivatives, known as acylcarnitines, playing a central role.[1][2][3] Acylcarnitines are formed when a fatty acyl group is transferred from coenzyme A to carnitine, a reaction catalyzed by carnitine palmitoyltransferase 1 (CPT1).[1][2] The resulting long-chain acylcarnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).[2]

The profile of acylcarnitines in biological fluids and tissues serves as a powerful diagnostic biomarker for a range of inborn errors of metabolism, particularly fatty acid oxidation disorders.[1][4] Furthermore, alterations in acylcarnitine levels have been implicated in complex diseases such as type 2 diabetes, cardiovascular conditions, and certain cancers, making their accurate quantification a key objective in both clinical diagnostics and biomedical research.[4] Nonadecanoyl-L-carnitine, a long-chain acylcarnitine with a 19-carbon acyl chain, is one such metabolite of interest. To achieve the necessary precision and accuracy in its measurement, especially in complex biological matrices, the stable isotope dilution method using a labeled internal standard is the gold standard. This guide provides a comprehensive technical overview of Nonadecanoyl-L-carnitine-d3, the deuterated analogue designed for this purpose.

Part 1: Core Compound Dossier: Nonadecanoyl-L-carnitine-d3

This section details the fundamental chemical and physical properties of Nonadecanoyl-L-carnitine-d3, providing the foundational knowledge required for its effective use.

Chemical Identity and Nomenclature

A precise understanding of a compound's identity is paramount. While different suppliers may use slightly varied nomenclature, the core structure remains the same.

-

Formal Name : (R)-3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-(nonadecanoyloxy)propan-1-aminium, monochloride[5]

-

CAS Number : 109258-71-1[6]

-

Molecular Formula : C₂₆H₄₉D₃NO₄ • Cl[5]

-

Synonyms :

Physicochemical Properties

The physical characteristics of the standard dictate its handling, storage, and preparation for experimental use.

| Property | Value | Source(s) |

| Molecular Weight | 481.2 g/mol | [5][7] |

| Appearance | Crystalline solid | [7] |

| Purity | ≥99% deuterated forms (d1-d3) | [5][7] |

| Storage Conditions | -20°C | [7] |

| Solubility | DMF: 20 mg/ml, DMSO: 14 mg/ml, Ethanol: 10 mg/ml | [5] |

Part 2: Synthesis, Purification, and Quality Control

As a senior application scientist, it is crucial to understand the provenance of a reference standard. While end-users will typically purchase the final product, knowledge of its synthesis and quality control provides confidence in its application.

Synthesis Pathway

The synthesis of isotopically labeled acylcarnitines is a specialized process. A common approach involves the acylation of deuterated L-carnitine with the corresponding fatty acid.[8]

A plausible synthetic route for Nonadecanoyl-L-carnitine-d3 is a one-pot acylation reaction.[8]

-

Activation of the Fatty Acid : Nonadecanoic acid is first converted to a more reactive species, typically the acid chloride, by reacting it with an agent like thionyl chloride.

-

Esterification : The resulting nonadecanoyl chloride is then reacted with L-carnitine-d3 hydrochloride in an appropriate solvent. The reaction is typically performed at an elevated temperature to drive the esterification.

Caption: Generalized synthesis workflow for Nonadecanoyl-L-carnitine-d3.

Purification and Characterization

Post-synthesis, the crude product must be rigorously purified to remove unreacted starting materials and side products. A multi-step purification process ensures the high purity required for a reference standard.

-

Initial Purification : Techniques like liquid-liquid partitioning and extraction are employed to separate the desired product from the reaction mixture.[8]

-

Chromatographic Purification : Column chromatography is a critical step to isolate the final compound to a high degree of purity. Thin-Layer Chromatography (TLC) is often used to monitor the progress of the reaction and the success of the purification fractions.

-

Structural Confirmation : The identity and purity of the final product are confirmed using a suite of analytical techniques:

-

Mass Spectrometry (MS) : To confirm the correct molecular weight and isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : To verify the chemical structure and the position of the deuterium label.[9]

-

High-Performance Liquid Chromatography (HPLC) : To assess the final purity of the compound.

-

Part 3: Application in Quantitative Metabolomics

The primary application of Nonadecanoyl-L-carnitine-d3 is as an internal standard for the accurate quantification of its endogenous, unlabeled counterpart (Nonadecanoyl-L-carnitine) in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Principle of Stable Isotope Dilution

The use of a stable isotope-labeled internal standard is the most reliable method for quantification in complex matrices. The core principle is based on the near-identical physicochemical properties of the labeled (internal standard) and unlabeled (analyte) compounds.

Why it works:

-

Co-elution : The analyte and the internal standard co-elute during chromatography, meaning they experience the same chromatographic conditions and potential matrix effects (e.g., ion suppression or enhancement) at the same time.

-

Similar Ionization Efficiency : They exhibit nearly identical ionization efficiency in the mass spectrometer's ion source.

-

Correction for Sample Loss : The standard is added at the very beginning of the sample preparation process. Any loss of analyte during extraction, handling, or injection is mirrored by a proportional loss of the internal standard.

By measuring the peak area ratio of the analyte to the known concentration of the internal standard, one can accurately calculate the analyte's concentration, as this ratio remains constant despite variations in sample recovery or matrix effects.

Caption: Experimental workflow for acylcarnitine analysis using an internal standard.

Detailed Experimental Protocol: LC-MS/MS Quantification

This protocol provides a robust, field-proven methodology for the quantification of nonadecanoyl-L-carnitine in plasma.

1. Preparation of Standards and Solutions:

-

Stock Solutions : Prepare a 1 mg/mL stock solution of Nonadecanoyl-L-carnitine-d3 (Internal Standard, IS) in methanol. Prepare a separate 1 mg/mL stock of the unlabeled analyte standard.

-

Working Solutions : Create a series of working standard solutions by serially diluting the unlabeled stock solution. Prepare a fixed-concentration IS working solution (e.g., 250 ng/mL) by diluting the IS stock.[10]

2. Sample Preparation:

-

Thawing : Thaw plasma samples on ice.

-

Spiking : In a 96-well plate, add 50 µL of plasma sample to each well. To this, add a small volume (e.g., 20 µL) of the IS working solution.[10] For the calibration curve, use a blank plasma matrix and spike with the unlabeled working standards in place of the sample.

-

Protein Precipitation : Add 200 µL of ice-cold methanol to each well to precipitate proteins.

-

Vortex and Centrifuge : Vortex the plate for 1 minute, then centrifuge at high speed (e.g., 4000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

-

Supernatant Transfer : Carefully transfer the supernatant to a new 96-well plate.

-

Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Acetonitrile:Water with 0.1% Formic Acid).

3. LC-MS/MS Conditions:

| Parameter | Recommended Setting | Rationale |

| LC Column | HILIC (Hydrophilic Interaction Liquid Chromatography), e.g., Atlantis HILIC silica (50 x 2.0mm) | HILIC columns are excellent for retaining and separating polar compounds like acylcarnitines without derivatization.[10][11] |

| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid | Provides good peak shape and ionization efficiency. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic component for gradient elution. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.0 mm ID column. |

| Gradient | Start at high %B (e.g., 95%), ramp down to increase aqueous content, then re-equilibrate. | Allows for the elution of polar compounds. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Acylcarnitines readily form positive ions due to the quaternary amine group. |

| MS Analysis | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |

4. MRM Transitions: Acylcarnitines are well-known to produce a characteristic product ion at m/z 85, corresponding to the carnitine backbone fragment [CH₂=CH-C(O)OCH₂N(CH₃)₃]⁺.

-

Nonadecanoyl-L-carnitine (Analyte) :

-

Precursor Ion [M+H]⁺: m/z 470.4

-

Product Ion: m/z 85.1

-

-

Nonadecanoyl-L-carnitine-d3 (IS) :

-

Precursor Ion [M+H]⁺: m/z 473.4

-

Product Ion: m/z 85.1 (or a specific fragment if deuteration is elsewhere)

-

Note : The exact m/z values should be confirmed by direct infusion of the standards on the specific mass spectrometer being used.

References

-

McCoin, C. S., Knotts, T. A., & Adams, S. H. Acylcarnitines—old actors auditioning for new roles in metabolic physiology. Nature Reviews Endocrinology, 11(10), 617-625 (2015). [Link]

-

Gallardo-Guzman, R., et al. A new LC-ESI-MS/MS method to measure long-chain acylcarnitine levels in cultured cells. Journal of Chromatography B, 879(15-16), 1135-1141 (2011). [Link]

-

Li, S., et al. Function, Detection and Alteration of Acylcarnitine Metabolism in Hepatocellular Carcinoma. International Journal of Molecular Sciences, 20(4), 923 (2019). [Link]

-

Biocompare. Nonadecanoyl-L-carnitine-d3 (chloride) from Cayman Chemical. [Link]

-

Xu, F., et al. Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers of beta-oxidation. Rapid Communications in Mass Spectrometry, 19(9), 1195-1202 (2005). [Link]

-

Jones, L. L., et al. L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. Metabolites, 12(1), 53 (2022). [Link]

-

Magiera, S., et al. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 58(8), 1658-1667 (2017). [Link]

-

Squire, R. S. Synthesis and purification of radioactive fatty acylcarnitines of high specific activity. Analytical Biochemistry, 197(1), 104-107 (1991). [Link]

-

Biocompare. Nonadecanoyl-L-carnitine-d3 (chloride) Product Specifications. [Link]

-

Wang, Y., et al. Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 91(5), 3537-3544 (2019). [Link]

-

Squire, R. S. Synthesis and purification of radioactive fatty acylcarnitines of high specific activity. Analytical Biochemistry, 197(1), 104-107 (1991). [Link]

-

Liu, F., et al. Synthesis and characterization of long chain alkyl acyl carnitine esters. Potentially biodegradable cationic lipids for use in gene delivery. Journal of Medicinal Chemistry, 41(10), 1679-1688 (1998). [Link]

-

Li, Y., et al. NMR Characterization of Long-Chain Fatty Acylcarnitine Binding to the Mitochondrial Carnitine/Acylcarnitine Carrier. International Journal of Molecular Sciences, 23(9), 4608 (2022). [Link]

Sources

- 1. Acylcarnitines—old actors auditioning for new roles in metabolic physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Function, Detection and Alteration of Acylcarnitine Metabolism in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 4. mdpi.com [mdpi.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Nonadecanoyl L-carnitine-d3 HCl (N-methyl-d3) [lgcstandards.com]

- 7. biocompare.com [biocompare.com]

- 8. Synthesis and purification of radioactive fatty acylcarnitines of high specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NMR Characterization of Long-Chain Fatty Acylcarnitine Binding to the Mitochondrial Carnitine/Acylcarnitine Carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bevital.no [bevital.no]

- 11. A new LC-ESI-MS/MS method to measure long-chain acylcarnitine levels in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of C19 Acylcarnitine in Peroxisomal Fatty Acid Oxidation

The following technical guide details the role of C19 acylcarnitine in peroxisomal fatty acid oxidation. It distinguishes between the biological C19 species (Pristanoylcarnitine) involved in branched-chain metabolism and the synthetic C19 species (Nonadecanoylcarnitine) used as a critical analytical standard for quantifying peroxisomal flux.

Content Type: Technical Guide / Whitepaper Audience: Researchers, Bioanalytical Scientists, Drug Development Professionals

Executive Summary

In the context of peroxisomal fatty acid oxidation (pFAO), "C19 acylcarnitine" occupies a dual role depending on its molecular identity:

-

Biological Role (Pristanoylcarnitine): A metabolic intermediate and plasma marker derived from Pristanic Acid (a branched C19 fatty acid). Its accumulation signals defects in peroxisomal

-oxidation (e.g., AMACR deficiency or Zellweger Spectrum Disorders). -

Analytical Role (Nonadecanoylcarnitine, C19:0): A non-physiological, odd-chain acylcarnitine utilized as a "gold standard" Internal Standard (IS) in mass spectrometry. It is essential for the precise quantification of peroxisomal flux, enabling the normalization of signal intensity for long-chain and very-long-chain acylcarnitines (VLCACs).

This guide dissects both roles, providing mechanistic pathways, diagnostic implications, and validated experimental protocols for measuring pFAO flux.

Mechanistic Foundation: The Biological C19 (Pristanoylcarnitine)

Peroxisomes are specialized for the degradation of substrates that mitochondria cannot handle directly, specifically Very Long-Chain Fatty Acids (VLCFAs) and Branched-Chain Fatty Acids (BCFAs) like Pristanic Acid (2,6,10,14-tetramethylpentadecanoic acid).[1]

The Pristanic Acid Oxidation Pathway

Pristanic acid is a C19 isoprenoid fatty acid derived from phytanic acid (via

-

Import: Pristanic acid is activated to Pristanoyl-CoA and transported into the peroxisome, primarily via the ABCD3 (PMP70) transporter.

-

Stereoisomerization: The methyl group at the C2 position must be in the (S)-configuration. The enzyme AMACR (

-methylacyl-CoA racemase) converts (R)-isomers to (S)-isomers. -

-Oxidation Cycles:

-

Oxidation: Catalyzed by ACOX2 (Branched-chain Acyl-CoA Oxidase).

-

Hydration/Dehydrogenation: Catalyzed by HSD17B4 (D-Bifunctional Protein, DBP) .

-

Thiolysis: Catalyzed by SCP2 (Sterol Carrier Protein X, SCPx) .

-

-

Product Export: Each cycle releases Propionyl-CoA (C3) instead of Acetyl-CoA due to the methyl branching. The shortened acyl-CoAs are converted to acylcarnitines by CROT (Carnitine Octanoyltransferase) or CRAT (Carnitine Acetyltransferase) for export to mitochondria.[2]

The Role of Carnitine in Peroxisomes

Contrary to mitochondrial

-

Pristanoylcarnitine Formation: If peroxisomal

-oxidation is blocked (e.g., ACOX2 or DBP deficiency), Pristanoyl-CoA accumulates. To relieve the "CoA trap," the peroxisome converts Pristanoyl-CoA to Pristanoylcarnitine , which is then exported into the cytosol and plasma. -

Diagnostic Significance: Elevated plasma Pristanoylcarnitine is a specific biomarker for peroxisomal oxidation defects.

Pathway Visualization

The following diagram illustrates the peroxisomal processing of C19 Pristanic Acid and the generation of acylcarnitine esters.

Caption: Peroxisomal handling of C19 Pristanic Acid. Note the conversion to acylcarnitines for export or as pathological markers.

Analytical Application: The Synthetic C19 (Nonadecanoylcarnitine)

In drug discovery and metabolic phenotyping, Nonadecanoylcarnitine (C19:0) is the industry-standard Internal Standard (IS) for acylcarnitine profiling via Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS).

Why C19:0?

-

Biological Silence: Straight-chain odd-carbon fatty acids (C19:0) are extremely rare in human plasma (trace levels from dairy/gut flora). They do not interfere with the measurement of physiological even-chain species (C16, C18) or common branched species.

-

Ionization Efficiency: C19:0 mimics the physicochemical properties (hydrophobicity, ionization) of VLCFAs (C20-C26) better than shorter standards (like C8), ensuring accurate normalization for peroxisomal biomarkers.

Protocol: Quantifying Peroxisomal Flux in Fibroblasts

This protocol uses C19:0 (IS) to quantify the oxidation of D3-C22:0 (Deuterated Behenic Acid), a specific peroxisomal substrate.

Objective: Measure peroxisomal

Reagents

-

Substrate: D3-C22:0 (Docosanoic acid-16,16,16-d3).

-

Internal Standard: C19:0 Carnitine (Nonadecanoylcarnitine) - 1 µM working solution in methanol.

-

Derivatization Agent: 3M Butanolic HCl.

Step-by-Step Workflow

-

Cell Loading:

-

Seed fibroblasts (

cells/well) in 96-well plates. -

Incibrate with reaction medium containing 50 µM D3-C22:0 + 0.4 mM L-Carnitine for 72 hours.

-

Rationale: L-Carnitine is essential to convert the peroxisomally shortened products into acylcarnitines for detection in the media.

-

-

Extraction & Spiking:

-

Collect 50 µL of culture medium.

-

Add 100 µL Methanol containing C19:0 Internal Standard .

-

Note: The IS corrects for extraction efficiency and ionization suppression.

-

-

Derivatization (Butylation):

-

Evaporate supernatant under

. -

Add 60 µL 3M Butanolic HCl. Incubate at 65°C for 15 min.

-

Chemistry: Converts acylcarnitines to butyl-esters, increasing sensitivity in MS/MS (Precursor Ion Scan of m/z 85).

-

-

MS/MS Analysis:

-

Inject via FIA-MS/MS.

-

Target Analytes:

-

D3-C22-Carnitine (Substrate).

-

D3-C16-Carnitine (Peroxisomal Product exported to mitochondria).

-

C26:0-LysoPC (if analyzing membrane accumulation).

-

-

Quantification:

-

Data Interpretation Table

| Analyte Profile | Interpretation | Potential Defect |

| High C26:0 / Low C16:0 | Blocked Peroxisomal Import or Oxidation | ABCD1 (X-ALD), ACOX1 |

| High Pristanoylcarnitine | Blocked Branched-Chain Oxidation | AMACR, ACOX2 |

| Low Total Acylcarnitines | Carnitine Deficiency or Transport Defect | CROT, CRAT |

Experimental Workflow Diagram

The following DOT diagram outlines the analytical workflow for using C19 IS to validate peroxisomal function.

Caption: Workflow for peroxisomal flux analysis using C19:0 Internal Standard.

References

-

Wanders, R. J., et al. (2010). "Peroxisomes, lipid metabolism, and peroxisomal disorders."[3] Molecular Genetics and Metabolism. Link

-

Ferdinandusse, S., et al. (2000). "Stereochemistry of the peroxisomal branched-chain fatty acid oxidation pathway." Journal of Lipid Research.[1] Link

-

Violante, S., et al. (2013).[1] "Peroxisomes contribute to the acylcarnitine production when the carnitine shuttle is deficient."[1] Biochimica et Biophysica Acta (BBA). Link

-

Turgeon, C. T., et al. (2010). "Method for the determination of acylcarnitines and amino acids in dried blood spots."[4][5] Clinical Chemistry. Link

-

Vaz, F. M., & Wanders, R. J. (2002). "Carnitine biosynthesis in mammals." Biochemical Journal. Link

Sources

- 1. peirsoncenter.com [peirsoncenter.com]

- 2. Metabolic interactions between peroxisomes and mitochondria with a special focus on acylcarnitine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of the carnitine system in peroxisomal fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. isotope.com [isotope.com]

- 5. boris-portal.unibe.ch [boris-portal.unibe.ch]

Technical Guide: Nonadecanoyl-L-carnitine-d3 as a Surrogate for Pristanoylcarnitine Quantification

[1]

Executive Summary

Pristanoylcarnitine is a critical biomarker for peroxisomal disorders, including Zellweger spectrum disorders (ZSD) and

Nonadecanoyl-L-carnitine-d3 (C19:0-d3) serves as a high-fidelity surrogate internal standard .[1] Although structurally distinct (straight-chain vs. branched-chain), it shares the exact molecular formula (isomeric) and highly similar physicochemical properties (hydrophobicity, ionization efficiency) with pristanoylcarnitine.[1] This guide details the mechanistic rationale, validation protocols, and mass spectrometry workflows for deploying C19:0-d3 as a robust surrogate for clinical and research quantification of pristanoylcarnitine.

Part 1: The Analytical Challenge & Mechanistic Rationale

The Biomarker: Pristanoylcarnitine

Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a branched-chain fatty acid derived from phytanic acid.[1] In peroxisomal disorders where

The Surrogate Strategy: Isomeric Equivalence

The use of Nonadecanoyl-L-carnitine-d3 relies on the principle of isobaric/isomeric surrogacy .[1]

-

Target Analyte: Pristanoylcarnitine (C19 branched-chain acylcarnitine).[1]

-

Surrogate IS: Nonadecanoyl-L-carnitine-d3 (C19 straight-chain acylcarnitine, deuterated).[1]

Both molecules share the same acyl-chain carbon count (C19) and molecular weight (prior to deuteration).[1] The linear C19:0-d3 mimics the retention behavior and ionization suppression/enhancement profiles of the branched analyte in electrospray ionization (ESI) sources, correcting for matrix effects more effectively than the commonly used C16:0 or C20:0 standards.

Structural Comparison & Mass Shift

The following diagram illustrates the structural relationship and the mass-shift strategy that enables differentiation.

Figure 1: Mechanistic rationale for using C19:0-d3 as a surrogate. The d3-label provides a +3 Da mass shift, allowing MS resolution despite the isomeric backbones.[1]

Part 2: Experimental Workflow (LC-MS/MS)

This protocol utilizes a butylated derivatization method. While underivatized methods exist, butylation enhances sensitivity for acylcarnitines (positive ion mode) and is the gold standard in newborn screening and metabolic profiling.

Reagents & Materials[1][2]

-

Internal Standard: Nonadecanoyl-L-carnitine-d3 (typically available as the chloride salt).[1][2][3]

-

Extraction Solvent: Methanol (HPLC grade) containing 3 N HCl in n-butanol (for derivatization).

-

Mobile Phase: Acetonitrile:Water (80:[1]20) with 0.05% Formic Acid.[1]

Sample Preparation Protocol

-

Extraction:

-

Punch a 3.2 mm diameter disc from the Dried Blood Spot (DBS) or pipette 10 µL of plasma into a 96-well plate.[1]

-

Add 100 µL of Internal Standard Working Solution (Methanol containing Nonadecanoyl-L-carnitine-d3 at ~0.05 µmol/L).

-

Shake for 20 minutes at room temperature.

-

-

Drying & Derivatization:

-

Evaporate the solvent under a gentle stream of nitrogen (40°C).

-

Add 60 µL of 3 N HCl in n-butanol .

-

Incubate at 65°C for 15 minutes . (This converts acylcarnitines to their butyl esters, shifting mass by +56 Da).

-

Note: Ensure the plate is sealed tightly to prevent evaporation of the reagent.

-

-

Reconstitution:

-

Evaporate the butanol/HCl mixture under nitrogen.

-

Reconstitute the residue in 100 µL of Mobile Phase (Acetonitrile:Water 80:20).

-

Shake for 10 minutes to ensure complete dissolution.

-

LC-MS/MS Configuration

Instrument: Triple Quadrupole MS (e.g., Waters Xevo, Sciex QTRAP).[1] Mode: Flow Injection Analysis (FIA) or UPLC (HILIC or C18). Note: FIA is faster, but UPLC is recommended if separation from phytanoylcarnitine isomers is required.

MRM Transitions (Butylated Derivatives)

The butylation adds a butyl group (+56 Da) to the carboxyl moiety.

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Cone Voltage (V) | Collision Energy (eV) |

| Pristanoylcarnitine (Butyl) | 484.5 m/z | 85.1 m/z | 35 | 28 |

| Nonadecanoyl-L-carnitine-d3 (Butyl) | 487.5 m/z | 85.1 m/z | 35 | 28 |

-

Q3 Explanation: The 85.1 m/z fragment corresponds to the characteristic backbone of the carnitine moiety, common to all acylcarnitines.

-

Dwell Time: 0.05 s per channel.

Part 3: Data Interpretation & Validation[1]

Calculation Logic

Quantification is performed using the response factor ratio. Since C19:0-d3 is an isomeric surrogate, we assume a Response Factor (RF) of 1.0 relative to Pristanoylcarnitine.[1]

1- : Integrated peak area of m/z 484.5 > 85.1

- : Integrated peak area of m/z 487.5 > 85.1

- : Concentration of Nonadecanoyl-L-carnitine-d3 in the extraction solvent.[1]

Addressing Interferences (The Isobaric Risk)

While C19:0-d3 corrects for matrix effects, researchers must be aware of Phytanoylcarnitine .[1]

-

Pristanoylcarnitine: C19 backbone.[1]

-

Phytanoylcarnitine: C20 backbone (Methylated).[1]

-

Arachidoylcarnitine: C20 backbone (Straight).[1]

In low-resolution MS, C19 and C20 are separated by 14 Da (CH2), which is easily resolved.[1] However, isobaric interference can occur between Pristanoylcarnitine and Nonadecanoylcarnitine (endogenous).

-

Validation Step: Analyze a "blank" plasma sample from a healthy control. Endogenous straight-chain C19 (Nonadecanoylcarnitine) levels are typically negligible (< 0.02 µM) in humans, validating the use of the d3-analog as a clean IS.[1]

Workflow Diagram

Figure 2: Step-by-step analytical workflow for quantification using C19:0-d3.

References

- Verifies the commercial availability and synonymy with "Pristanoylcarnitine-d3" for surrog

-

Turgeon, C. T., et al. (2010). Combined newborn screening for succinylacetone, amino acids, and acylcarnitines in dried blood spots. Clinical Chemistry.[4] Retrieved from [Link]

- Establishes the foundational butyl-ester derivatiz

-

Moser, A. B., et al. (1999). Plasma and red blood cell fatty acids in peroxisomal disorders. Molecular Genetics and Metabolism. Retrieved from [Link]

- Provides clinical context for pristanic acid accumul

-

Vaz, F. M., et al. (2002). Analysis of carnitine biosynthesis metabolites in urine by HPLC-electrospray tandem mass spectrometry.[1] Clinical Chemistry.[4] Retrieved from [Link]

- Reference for mass spectrometry fragmentation patterns of acylcarnitines (85 m/z product ion).

Methodological & Application

Application Note: Quantitative Analysis of Nonadecanoyl-L-carnitine-d3 in Human Plasma by LC-MS/MS

Abstract

This application note presents a robust and sensitive method for the quantification of Nonadecanoyl-L-carnitine-d3 (C19-d3-carnitine) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Acylcarnitines are pivotal intermediates in the metabolism of fatty acids and amino acids, serving as crucial biomarkers for inherited metabolic disorders and complex diseases like the metabolic syndrome.[1][2] This protocol employs a straightforward protein precipitation for sample preparation and utilizes the stable isotope dilution technique for accurate quantification. The method is designed for researchers, scientists, and drug development professionals requiring precise measurement of long-chain acylcarnitines for pharmacokinetic, toxicokinetic, or metabolic studies.

Introduction and Scientific Principle

L-carnitine and its acylated derivatives (acylcarnitines) are essential for cellular energy metabolism. They facilitate the transport of long-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation.[3] The profiling of acylcarnitines by LC-MS/MS is a powerful diagnostic tool for identifying inborn errors of metabolism.[4][5] Nonadecanoyl-L-carnitine, a C19 acylcarnitine, is a long-chain species whose quantification can provide insights into fatty acid oxidation pathways.

This method is based on the principle of stable isotope dilution mass spectrometry . A known concentration of a stable isotope-labeled internal standard (IS), which is chemically identical to the analyte but has a different mass, is added to the sample at the beginning of the preparation process. In this protocol, we are quantifying the deuterated analyte, Nonadecanoyl-L-carnitine-d3. Therefore, a suitable internal standard would be another long-chain deuterated acylcarnitine not expected to be in the sample, such as Heptadecanoyl-L-carnitine-d3 (C17-d3-carnitine), or alternatively, a ¹³C-labeled version of the analyte. The IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, allowing for highly accurate and precise quantification based on the response ratio of the analyte to the IS.[1][4]

Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective technique monitors specific precursor-to-product ion transitions for both the analyte and the internal standard, ensuring high specificity and sensitivity.[6] Acylcarnitines readily form a protonated molecular ion [M+H]⁺ in positive electrospray ionization (ESI+) and exhibit a characteristic product ion at m/z 85, corresponding to the fragmented carnitine moiety [CH₂=CH-C(CH₃)₂]⁺.[7][8]

Materials and Reagents

-

Analytes and Standards:

-

Nonadecanoyl-L-carnitine-d3 (Analyte)

-

Heptadecanoyl-L-carnitine-d3 (Internal Standard, IS)

-

Human Plasma (K2-EDTA)

-

-

Reagents:

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ammonium Acetate (LC-MS Grade)

-

Ultrapure Water

-

Experimental Protocol

Preparation of Standards and Quality Controls

The foundation of accurate quantification lies in the meticulous preparation of calibration standards and quality control (QC) samples. This process establishes the instrument's response curve and validates the method's performance during sample analysis.

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Nonadecanoyl-L-carnitine-d3 and Heptadecanoyl-L-carnitine-d3 in methanol to create individual 1 mg/mL stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the Nonadecanoyl-L-carnitine-d3 stock solution in 50:50 (v/v) methanol:water to create a series of working standard solutions for spiking into the matrix.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Heptadecanoyl-L-carnitine-d3 stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

-

Calibration Curve and QC Sample Preparation: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare calibration standards and QC samples at low, medium, and high concentrations. A typical calibration range might be 1-1000 ng/mL.

| Sample Type | Concentration Level | Spiked Concentration (ng/mL) |

| Calibration Standards | CAL 1 - CAL 8 | e.g., 1, 5, 10, 50, 100, 250, 500, 1000 |

| Quality Controls | LLOQ QC | 1 |

| Low QC | 3 | |

| Mid QC | 150 | |

| High QC | 750 |

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis by causing ion suppression or column clogging.[6][9]

-

Aliquot 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile).

-

Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS System and Conditions

Chromatographic separation is essential to resolve the analyte from other endogenous plasma components, minimizing matrix effects. A reversed-phase C18 column is well-suited for separating long-chain acylcarnitines.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

|---|---|

| LC System | High-Performance Liquid Chromatography System |

| Column | Reversed-Phase C18, 2.1 x 100 mm, 1.8 µm |

| Column Temp. | 45°C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient | 0.0 min: 60% B1.0 min: 60% B5.0 min: 98% B6.0 min: 98% B6.1 min: 60% B8.0 min: 60% B |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

|---|---|

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temp. | 500°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | Medium |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions and Compound Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

|---|---|---|---|---|

| Nonadecanoyl-L-carnitine-d3 | 473.5 | 85.1 | 100 | 35 |

| Heptadecanoyl-L-carnitine-d3 (IS) | 445.4 | 85.1 | 100 | 32 |

Note: These values are typical and should be optimized for the specific instrument used.

Workflow and Data Analysis

The analytical workflow is designed for efficiency and accuracy, from sample receipt to final concentration reporting.

Data Analysis Steps:

-

Peak Integration: Integrate the chromatographic peaks for the specified MRM transitions of both the analyte and the IS.

-

Response Ratio: Calculate the peak area ratio of the analyte to the IS for all standards, QCs, and unknown samples.

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratio (y-axis) against the nominal concentration (x-axis) of the calibration standards. A linear regression with 1/x² weighting is typically used. The correlation coefficient (r²) should be >0.99.

-

Quantification: Determine the concentration of Nonadecanoyl-L-carnitine-d3 in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

-